

An In-depth Technical Guide to N-(2-Aminophenyl)-2-methylpropanamide

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Compound of Interest

Compound Name: *N*-(2-Aminophenyl)-2-methylpropanamide

CAS No.: 255735-87-6

Cat. No.: B1284539

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-2-methylpropanamide is an organic compound featuring a core structure of o-phenylenediamine acylated with an isobutyryl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs—the o-phenylenediamine core and the amide linkage—are present in a wide array of biologically active compounds. This guide will provide a comprehensive overview of **N-(2-Aminophenyl)-2-methylpropanamide**, including its synthesis, physicochemical properties, and characterization. Furthermore, we will explore its potential biological activities and applications by drawing parallels with structurally related molecules.

The o-phenylenediamine scaffold is a key building block in medicinal chemistry, forming the basis for numerous heterocyclic compounds with diverse pharmacological activities, including anticancer and antimicrobial properties. The amide functional group is also a cornerstone of many pharmaceutical agents, contributing to their metabolic stability and target-binding

interactions. The combination of these two features in **N-(2-Aminophenyl)-2-methylpropanamide** makes it a molecule of significant interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(2-Aminophenyl)-2-methylpropanamide** is presented in the table below.

Property	Value	Source
CAS Number	255735-87-6	[Vendor Information]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[Calculated]
Molecular Weight	178.23 g/mol	[Calculated]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols (predicted)	-

Synthesis of N-(2-Aminophenyl)-2-methylpropanamide

The synthesis of **N-(2-Aminophenyl)-2-methylpropanamide** can be readily achieved through the acylation of o-phenylenediamine with a suitable isobutyrylating agent. A common and effective method involves the use of isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general procedure for the synthesis of **N-(2-Aminophenyl)-2-methylpropanamide**.

Materials:

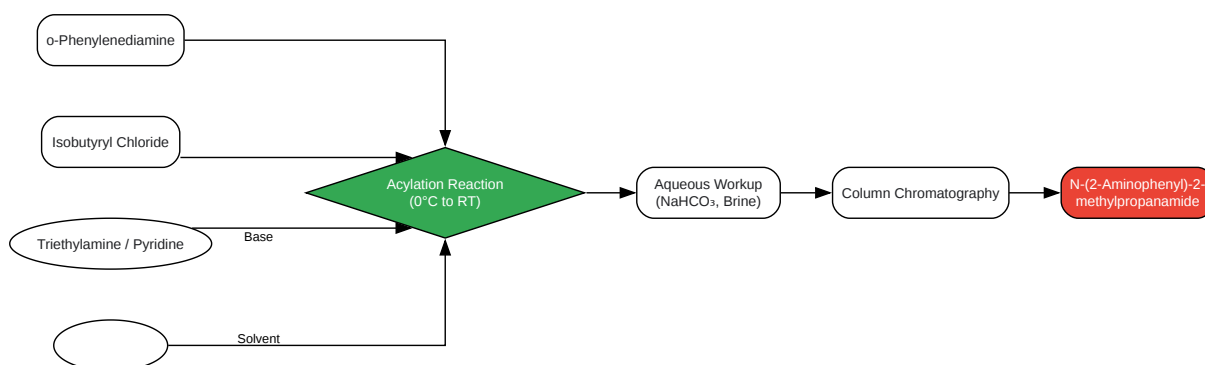
- o-Phenylenediamine
- Isobutyryl chloride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or pyridine
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1 equivalent) in anhydrous DCM or THF.
- **Base Addition:** Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- **Acylating Agent Addition:** Slowly add isobutyryl chloride (1 equivalent) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.
- **Extraction:** Extract the aqueous layer with DCM (3 x 20 mL).

- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **N-(2-Aminophenyl)-2-methylpropanamide**.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **N-(2-Aminophenyl)-2-methylpropanamide**.

Spectroscopic Characterization

While experimental spectra for **N-(2-Aminophenyl)-2-methylpropanamide** are not readily available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the o-phenylenediamine ring, the methine and methyl protons of the isobutyryl group, and the amine and amide protons.

- **Aromatic Protons:** Four signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the four protons on the benzene ring. The coupling patterns will depend on their relative positions.
- **Amine Protons (-NH₂):** A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
- **Amide Proton (-NH-):** A singlet or a broad signal, typically in the downfield region (δ 7.5-9.0 ppm).
- **Isobutyryl Methine Proton (-CH-):** A septet (or multiplet) due to coupling with the six methyl protons.
- **Isobutyryl Methyl Protons (-CH₃):** A doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isobutyryl group.

- **Carbonyl Carbon (-C=O):** A signal in the downfield region, typically around δ 170-180 ppm.
- **Aromatic Carbons:** Six signals in the aromatic region (δ 110-150 ppm).
- **Aliphatic Carbons:** Signals for the methine and methyl carbons of the isobutyryl group in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the N-H and C=O functional groups.

- **N-H Stretching:** Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂), and a band around 3300 cm⁻¹ for

the secondary amide (-NH-).

- C=O Stretching: A strong absorption band in the region of 1640-1680 cm^{-1} characteristic of an amide carbonyl group.
- N-H Bending: A band around 1600-1650 cm^{-1} for the primary amine and around 1520-1570 cm^{-1} for the secondary amide.
- C-N Stretching: Bands in the region of 1200-1400 cm^{-1} .

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns.

- Molecular Ion Peak: A peak at $m/z = 178$.
- Fragmentation: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. Expected fragments would correspond to the loss of the isobutyryl group and fragmentation of the o-phenylenediamine ring.

Potential Biological Activities and Applications

The structural components of **N-(2-Aminophenyl)-2-methylpropanamide** suggest several potential areas of biological activity.

Anticancer Potential

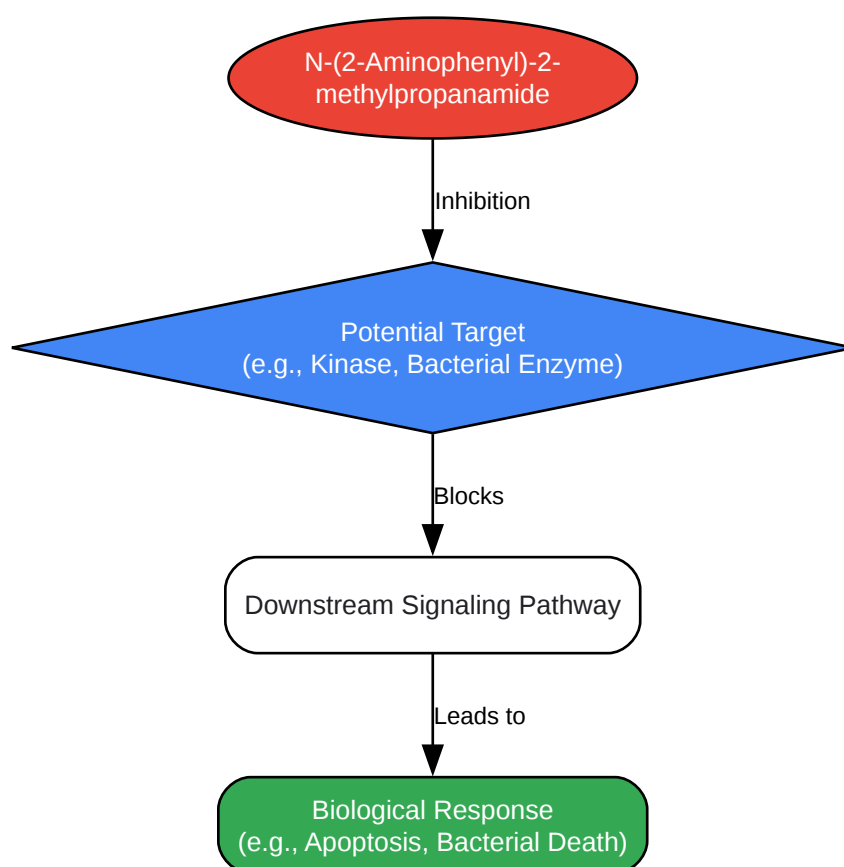
Derivatives of o-phenylenediamine have been investigated for their anticancer properties.^[1] These compounds can act through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. The presence of the o-phenylenediamine core in **N-(2-Aminophenyl)-2-methylpropanamide** makes it a candidate for screening as a potential anticancer agent.

Antimicrobial Activity

The o-phenylenediamine moiety is also found in compounds with antimicrobial activity.^{[2][3]} These derivatives have shown efficacy against a range of bacteria and fungi. The mechanism

of action can involve the disruption of cell membrane integrity or the inhibition of essential enzymes. Therefore, **N-(2-Aminophenyl)-2-methylpropanamide** could be explored for its potential as a novel antimicrobial agent.

Signaling Pathway Diagram (Hypothetical)



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Caption: Hypothetical signaling pathway for **N-(2-Aminophenyl)-2-methylpropanamide**.

Conclusion

N-(2-Aminophenyl)-2-methylpropanamide is a readily synthesizable molecule that holds promise for further investigation in the fields of medicinal chemistry and drug discovery. Its core structure, shared with known biologically active compounds, suggests potential for anticancer and antimicrobial activities. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Further experimental studies are warranted to fully elucidate its chemical and biological properties.

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